molecular formula C9H8O4 B602586 Acetylsalicylic Acid-d4 CAS No. 97781-16-3

Acetylsalicylic Acid-d4

Cat. No.: B602586
CAS No.: 97781-16-3
M. Wt: 184.18 g/mol
InChI Key: BSYNRYMUTXBXSQ-QFFDRWTDSA-N
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Description

Aspirin-d4 is intended for use as an internal standard for the quantification of aspirin by GC- or LC-MS. Aspirin is a non-selective, irreversible COX inhibitor. The IC50 values for ovine COX-1 and -2 are 0.75 and 1.25 mM, respectively. Aspirin acetylates COX-1 at Ser530 and COX-2 at Ser516 resulting in irreversible enzyme inhibition.
One of the isotopic labelled form of Acetylsalicylic Acid, which could be used as analgesic and anti-inflammatory agent.

Mechanism of Action

Mode of Action

Aspirin acts as an acetylating agent , where an acetyl group is covalently attached to a serine residue in the active site of the COX enzyme . This action results in the irreversible inactivation of the COX enzymes . As a result, the production of prostaglandins and thromboxanes is suppressed . This makes aspirin different from other NSAIDs (such as diclofenac and ibuprofen), which are reversible inhibitors .

Biochemical Pathways

The inhibition of COX enzymes by aspirin leads to decreased production of prostaglandins and thromboxanes . This suppression affects various biochemical pathways, leading to the reduction of inflammation, relief of pain, prevention of clotting, and reduction of fever . Moreover, aspirin-modified COX-2 produces lipoxins, most of which are anti-inflammatory .

Pharmacokinetics

Following absorption in the gastrointestinal tract, acetylsalicylic acid rapidly binds to and acetylates a serine residue in its target enzyme family, the cyclooxygenases (COXs) . The rapid metabolism of acetylsalicylic acid results in salicylic acid, an active metabolite with residual anti-inflammatory activity .

Result of Action

The molecular and cellular effects of acetylsalicylic acid’s action are primarily due to its ability to suppress the production of prostaglandins and thromboxanes . This leads to a reduction in inflammation, pain, and fever, and prevents clotting . Additionally, the production of lipoxins by aspirin-modified COX-2 has anti-inflammatory effects .

Properties

IUPAC Name

2-acetyloxy-3,4,5,6-tetradeuteriobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYNRYMUTXBXSQ-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)OC(=O)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675533
Record name 2-(Acetyloxy)(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97781-16-3
Record name 2-(Acetyloxy)(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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